

Spectroscopic Profile of 2,3-Dimethoxynaphthalene: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dimethoxynaphthalene

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-Dimethoxynaphthalene** (CAS No. 10103-06-7), a key organic compound utilized in various research and development applications. The document, tailored for researchers, scientists, and professionals in drug development, presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual representations of its chemical structure and analytical workflow.

Molecular and Spectroscopic Overview

2,3-Dimethoxynaphthalene is a derivative of naphthalene with the chemical formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol .^{[1][2][3][4]} Its structure is characterized by a naphthalene core with two methoxy groups attached to the C2 and C3 positions. This substitution pattern gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of **2,3-Dimethoxynaphthalene** provide detailed information about its proton and carbon environments.

¹H NMR Spectral Data

The proton NMR spectrum of **2,3-Dimethoxynaphthalene** exhibits distinct signals corresponding to the aromatic protons and the methoxy groups. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-1, H-4	7.69 - 7.60	m	
H-5, H-8	7.54	d	1.8
H-6, H-7	7.40	dd	8.8, 2.1
Aromatic H	7.13	d	2.3
Aromatic H	7.08	dd	8.6, 2.2
Aromatic H	6.97 - 6.90	m	
Aromatic H	6.77 - 6.69	m	
-OCH ₃	3.71	t	6.0

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon atoms in the molecule.

Carbon Assignment	Chemical Shift (δ) in ppm
C-2, C-3	152.77
Aromatic C	144.65
Aromatic C	143.98
Aromatic C	131.70
Aromatic C	129.86
Aromatic C	129.32
Aromatic C	129.00
Aromatic C	127.40
C-4a, C-8a	126.41
Aromatic C	125.79
Aromatic C	124.52
Aromatic C	121.64
Aromatic C	118.26
Aromatic C	117.96
Aromatic C	115.60
C-1, C-4	109.52
-OCH ₃	51.06

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,3-Dimethoxynaphthalene** would be characterized by absorption bands corresponding to C-H bonds of the aromatic ring and methyl groups, C=O stretching of the methoxy groups, and C=C stretching of the aromatic ring. While specific peak values were not detailed in the provided search results, a representative spectrum is available on SpectraBase.

[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of **2,3-Dimethoxynaphthalene** shows a molecular ion peak corresponding to its molecular weight.

Technique	Parameter	Value
Mass Spectrometry	Molecular Weight	188.2225
Molecular Formula	<chem>C12H12O2</chem>	

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

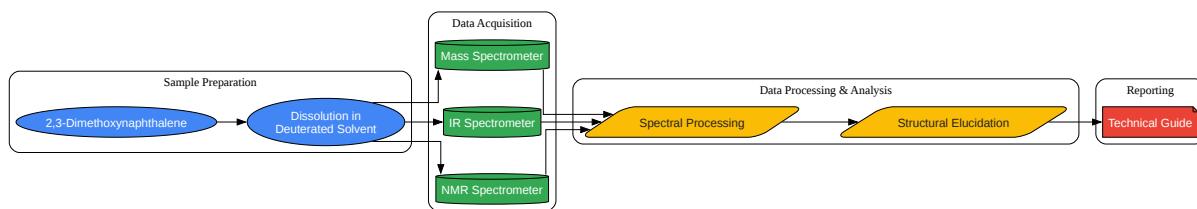
NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.^[6] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d6 (DMSO-d6), with tetramethylsilane (TMS) added as an internal standard for chemical shift referencing (0.00 ppm).^[6] Data is processed, and chemical shifts are reported in parts per million (ppm), with coupling constants (J) in Hertz (Hz).

Infrared (IR) Spectroscopy: IR spectra can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of wavenumbers, typically 4000 to 400 cm^{-1} .

Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. For electron ionization (EI-MS), the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio.

Visualizing Spectroscopic Analysis and Molecular Structure

To better understand the workflow of spectroscopic analysis and the structure of **2,3-Dimethoxynaphthalene**, the following diagrams are provided.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: The molecular structure of **2,3-Dimethoxynaphthalene**.

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